7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
BenchChem offers high-quality 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-17-23(25(33)31-22-10-6-7-13-27-22)24(32-26(30-17)28-16-29-32)19-11-12-20(21(14-19)34-2)35-15-18-8-4-3-5-9-18/h3-14,16,24H,15H2,1-2H3,(H,27,31,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNKVGQVVPEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing it from phosphorylating its substrates. This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell proliferation, thereby exerting an anti-proliferative effect.
Result of Action
The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range, and moderate activity against HepG-2. This suggests that the compound could be a potent anti-cancer agent.
Biologische Aktivität
The compound 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 361481-25-6) is a complex organic molecule characterized by its triazolo-pyrimidine backbone and various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and results from relevant studies.
- Molecular Formula : C26H24N6O3
- Molar Mass : 468.51 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : 11.54 (predicted)
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of this compound remains an area for further investigation but suggests potential applications in medicinal chemistry.
Potential Activities
- Antiviral Activity : Similar compounds have shown efficacy against various viruses, suggesting that this compound may also possess antiviral properties.
- Antitumor Activity : Structural analogs have demonstrated anticancer effects, indicating potential for further exploration in cancer therapeutics.
- Antimicrobial Activity : The presence of a pyridine moiety enhances interaction capabilities with biological targets, which could lead to antimicrobial effects.
Case Studies and Experimental Data
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency and reduced environmental impact. Greener synthesis methods are being explored to streamline production while minimizing waste .
- Binding Affinity Studies : Preliminary studies utilizing molecular docking techniques indicate that modifications in the structure can significantly alter binding efficiency and specificity towards biological targets. This suggests that the compound may interact with specific receptors or enzymes involved in disease processes .
- Comparative Analysis with Related Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazolo-pyrimidine core | Antiviral |
| 7-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks additional functional groups | Antimicrobial |
| 3-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Different substitution pattern | Antitumor |
The mechanisms by which this compound exerts its biological effects are still being elucidated but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication at micromolar concentrations.
- Disruption of Cellular Pathways : Interaction with cellular receptors or enzymes could disrupt pathways critical for tumor growth or microbial survival.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. The triazolo-pyrimidine core is known for its biological activities, including antiviral and antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens and could be explored further for developing new therapeutic agents targeting viral infections or bacterial resistance.
Antiviral Activity
Research indicates that triazolo-pyrimidines can disrupt viral polymerase interactions, which is critical in the development of antiviral drugs. For instance, studies have shown that modifications to the triazolo-pyrimidine structure can enhance binding to viral RNA-dependent RNA polymerase (RdRP), thereby inhibiting viral replication . This suggests that 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide might exhibit similar properties.
Biological Evaluation
The compound's diverse functional groups may allow for interactions with multiple biological targets. In silico docking studies could provide insights into its binding affinity with specific proteins or enzymes involved in disease pathways. This approach has been successfully applied to other compounds in the triazolo-pyrimidine class, leading to the identification of promising candidates for further investigation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency and yield. Recent trends in green chemistry emphasize the development of more sustainable synthesis methods that reduce waste while maintaining high yields. Understanding the synthesis pathways is crucial for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy.
Vorbereitungsmethoden
Solvent-Free Synthesis Using Maltose Catalyst
A one-pot, three-component reaction of 3-amino-1,2,4-triazole , aryl aldehydes , and acetoacetanilide under solvent-free conditions catalyzed by maltose is a widely adopted method. The protocol involves:
-
Reagents : Equimolar ratios of aldehyde (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde), 3-amino-1,2,4-triazole, and acetoacetanilide.
-
Catalyst : 25 mol% maltose.
-
Conditions : 80°C for 20 minutes.
Mechanism :
-
Knoevenagel Condensation : Aldehyde and acetoacetanilide form an α,β-unsaturated intermediate.
-
Nucleophilic Attack : 3-Amino-1,2,4-triazole attacks the intermediate, followed by cyclization to form the triazolopyrimidine core.
Advantages :
-
Eco-friendly (solvent-free, biodegradable catalyst).
-
High atom economy and short reaction time.
Nano-Magnetic Catalysis (CuFe₂O₄@SiO₂/Propyl-1-(O-)Vanillinaldimine [ZnCl₂])
A modified MCR employs a recyclable nano-magnetic catalyst:
-
Catalyst : 0.003 g CuFe₂O₄@SiO₂/vanillinaldimine-ZnCl₂.
-
Conditions : 60°C for 25 minutes in ethanol.
Key Features :
-
Catalyst reused 5 times with <5% activity loss.
-
Enhanced regioselectivity due to Lewis acid sites on the catalyst.
Stepwise Synthesis via Cyclization and Functionalization
Halogenation-Amination Sequence
A patent outlines a two-step process for analogous triazolopyrimidines:
-
Halogenation :
-
Reagent : Phosphorus oxychloride (POCl₃).
-
Conditions : Reflux at 105°C for 45 minutes.
-
Intermediate : 4-Chloro-triazolopyrimidine.
-
-
Amination :
Example :
4-Chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile reacts with pyridin-2-amine to install the carboxamide group.
Catalytic Variations and Optimization
Catalyst Screening
Comparative studies reveal the impact of catalysts on yield (Table 1):
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| None | 80 | 120 | 0 | |
| Maltose (25 mol%) | 80 | 20 | 95 | |
| Nano-CuFe₂O₄ | 60 | 25 | 89 |
Insights :
Solvent-Free vs. Solvent-Based Conditions
Solvent-free protocols (e.g., maltose-catalyzed) achieve higher yields (95%) than solvent-based methods (e.g., ethanol: 75–85%). Polar aprotic solvents like DMF reduce yields due to side reactions.
Post-Synthetic Modifications
Benzyloxy Group Installation
The 4-(benzyloxy)-3-methoxyphenyl moiety is introduced via:
-
Alkylation : Benzyl bromide and 3-methoxy-4-hydroxyphenyl precursors.
Example :
Ethyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate is hydrolyzed to the carboxylic acid, then coupled with pyridin-2-amine.
Purification and Characterization
Isolation Techniques
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?
- Answer: The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Key parameters include solvent choice (e.g., DMF or acetic anhydride), temperature (80–120°C), and catalytic additives (e.g., sodium acetate). Evidence from triazolo[1,5-a]pyrimidine syntheses shows that refluxing in acetic anhydride with fused sodium acetate improves cyclization efficiency . Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol or DMF/water mixtures .
Q. How is structural characterization performed, and what analytical techniques are essential for confirming identity?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic protons and substituents (e.g., benzyloxy groups at δ 5.1–5.3 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups. X-ray crystallography (if single crystals are obtainable) provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .
Q. What solvent systems are optimal for crystallization, and how do they affect crystal packing?
- Answer: Ethanol, DMF/water, or ethyl acetate/hexane mixtures are commonly used. Triclinic or monoclinic crystal systems (e.g., space group P1 or P2₁/c) are observed, with intermolecular interactions (e.g., π-π stacking of aromatic rings) stabilizing the lattice. Solvent polarity influences hydrogen-bonding networks; for example, DMF inclusion in the crystal lattice enhances planar packing .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological targets?
- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinity to targets like CB2 cannabinoid receptors. For triazolo[1,5-a]pyrimidines, substituents at the 5- and 7-positions significantly modulate receptor interactions . COMSOL Multiphysics integration with AI can optimize reaction conditions by simulating heat/mass transfer .
Q. What strategies resolve contradictions in spectral data between synthetic batches or literature reports?
- Answer: Contradictions in NMR shifts (e.g., pyridine protons at δ 8.8–9.0 ppm vs. δ 8.5–8.7 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) differentiate regioisomers. For example, NOESY can confirm spatial proximity of the benzyloxy group to the pyridine ring .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Answer: Systematic substitution at the 4-phenyl (e.g., electron-withdrawing groups) or pyridine (e.g., methyl vs. trifluoromethyl) positions alters solubility and target affinity. In CB2 ligands, cyclohexyl or cycloheptyl carboxamide substituents at the 6-position improve binding (IC₅₀ < 100 nM) . Parallel synthesis and high-throughput screening (HTS) identify lead compounds .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?
- Answer: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Monitor degradation via HPLC-UV/Vis at 24-hour intervals. Mass spectrometry identifies metabolites (e.g., demethylation of methoxy groups or hydrolysis of the carboxamide). Stability is enhanced by lipophilic substituents (e.g., benzyloxy) that resist enzymatic cleavage .
Methodological Tables
Table 1: Key Synthetic Parameters for Triazolo[1,5-a]pyrimidine Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetic anhydride | Enhances cyclization |
| Catalyst | Sodium acetate | Reduces side reactions |
| Temperature | 110°C (reflux) | Completes reaction in 4–6 hrs |
| Purification | Ethyl acetate/hexane (3:7) | Isolates product ≥95% purity |
Table 2: SAR Trends for CB2 Receptor Affinity
| Substituent Position | Modification | Effect on IC₅₀ (nM) |
|---|---|---|
| 6-Carboxamide | Cycloheptyl | 45 ± 3 |
| 6-Carboxamide | Cyclohexyl | 78 ± 5 |
| 5-Methyl | Trifluoromethyl | 210 ± 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
